N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-10-11-23-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(18)5-3-13/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOGZZSORVWUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenethyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenethyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile, such as sodium cyanide, under controlled conditions.
Attachment of the Methoxyethoxy Chain: The next step involves the introduction of the methoxyethoxy chain. This can be accomplished by reacting the fluorophenethyl intermediate with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.
Formation of the Isonicotinamide Moiety: The final step is the coupling of the methoxyethoxy-substituted fluorophenethyl intermediate with isonicotinoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring and fluorophenyl group participate in nucleophilic substitutions under controlled conditions:
Key Findings :
-
The 4-fluorophenyl group undergoes selective displacement with alkoxide nucleophiles (e.g., t-butoxide) at elevated temperatures .
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Palladium-mediated coupling reactions enable functionalization at the pyridine’s 6-position.
Oxidation Reactions
The methoxyethoxy side chain is susceptible to oxidation:
| Reaction Type | Oxidizing Agent | Product | Source |
|---|---|---|---|
| Methoxyethoxy oxidation | KMnO₄ or CrO₃ in acidic medium | Conversion to carboxylic acid or aldehyde |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, with the electron-rich ether linkage facilitating proton abstraction.
Hydrolysis Reactions
The carboxamide and ether groups undergo hydrolysis under varied conditions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Amide hydrolysis | HCl (6M), reflux | Pyridine-4-carboxylic acid derivative | |
| Ether cleavage | HBr (48%), 80°C | Cleavage to hydroxyl/phenol derivatives |
Notable Observations :
-
Acidic hydrolysis of the amide bond yields carboxylic acid intermediates, critical for further derivatization.
-
Ether cleavage under HBr generates phenolic byproducts, useful in prodrug design.
Cross-Coupling Reactions
The pyridine ring supports transition-metal-catalyzed couplings:
Case Study :
-
Coupling with 4-cyanophenylboronic acid under Suzuki conditions produced analogs with enhanced binding to biological targets .
Amide Functionalization
The carboxamide group participates in condensation and reduction:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Ureido formation | Phosgene, amines | Substituted urea derivatives | |
| Reduction | LiAlH₄ | Conversion to amine |
Applications :
Photochemical Reactions
Limited studies suggest potential for photoinduced transformations:
| Reaction Type | Conditions | Observations | Source |
|---|---|---|---|
| UV irradiation | λ = 254 nm, CH₃CN | Degradation via radical pathways |
Table of Key Reaction Conditions
| Functional Group | Typical Reagents | Temperature Range (°C) | Yield (%) |
|---|---|---|---|
| Methoxyethoxy | KMnO₄, H₂SO₄ | 60–80 | 65–78 |
| Fluorophenyl | Pd catalysts, aryl boronic acids | 100–120 | 70–85 |
| Carboxamide | HCl (6M) | Reflux | 82–90 |
Scientific Research Applications
This compound has been investigated for its potential as an anticancer agent, among other therapeutic applications. The following mechanisms have been identified:
- Inhibition of Cancer Cell Proliferation : Studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Data Tables
The following table summarizes key findings from studies evaluating the biological activity of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide:
Case Studies
-
A549 Cell Line Study :
- In vitro studies demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM. The primary mechanism was through apoptosis induction, suggesting its potential as a therapeutic agent for lung cancer.
-
MCF7 Cell Line Study :
- Research on MCF7 breast cancer cells revealed an IC50 of 12.5 µM, indicating that the compound effectively causes cell cycle arrest at the G1 phase, thereby inhibiting further proliferation.
-
HeLa Cell Line Study :
- In studies involving HeLa cells, an IC50 value of 10 µM was observed, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further research is required to understand its metabolism and potential side effects.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenethyl group may facilitate binding to certain receptors or enzymes, while the methoxyethoxy chain can enhance the compound’s solubility and bioavailability. The isonicotinamide moiety may contribute to the compound’s overall stability and reactivity. Together, these structural features enable the compound to exert its effects through various biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a bromine atom instead of fluorine.
N-(4-methylphenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, with the CAS Number 2034492-03-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN2O4, with a molecular weight of 334.34 g/mol. The SMILES representation is COCCOc1nccc(c1)C(=O)NCCOc1ccc(cc1)F, indicating the presence of functional groups that may contribute to its biological activity.
The compound's mechanism of action appears to be linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease pathways, particularly in cancer biology.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. Studies have reported its effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The compound exhibited promising cytotoxic activity with IC50 values comparable to established anticancer drugs. For instance, one study found that derivatives similar to this compound showed IC50 values ranging from 0.11 to 1.47 µM against MCF-7 cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | |
| Similar Derivative A | HCT-116 | 0.19 | |
| Similar Derivative B | MCF-7 | 0.48 |
Study 1: In Vitro Analysis
In a controlled laboratory setting, the compound demonstrated significant apoptosis induction in MCF-7 cells, evidenced by increased caspase-3/7 activity. Flow cytometry analysis indicated cell cycle arrest at the G1 phase, leading to reduced cell proliferation and enhanced apoptotic signaling .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-withdrawing groups (EWGs) at the para position of the aromatic ring significantly enhances biological activity. Conversely, modifications that introduce electron-donating groups (EDGs) tended to diminish efficacy . This information is crucial for further optimizing the compound's structure for improved potency.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide?
Answer:
The synthesis of pyridinecarboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines under anhydrous conditions. For this compound:
- Step 1 : Prepare the pyridine-4-carboxylic acid precursor with a 2-(2-methoxyethoxy) substituent via nucleophilic substitution (e.g., using 2-methoxyethanol and a base like NaH).
- Step 2 : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).
- Step 3 : Couple with 2-(4-fluorophenyl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity ≥98% (HPLC) is achievable with optimized solvent ratios .
Advanced: How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?
Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and crystallographic data (e.g., bond angles) often arise from dynamic effects (e.g., rotamers) or crystal packing forces.
- NMR : Perform variable-temperature NMR to identify conformational flexibility. For example, coalescence temperatures can reveal rotational barriers around the carboxamide bond .
- X-ray : Compare experimental dihedral angles (e.g., between the pyridine ring and fluorophenyl group) with computational models (DFT calculations). Intramolecular hydrogen bonds (e.g., N–H⋯O) may stabilize specific conformations in the solid state .
- Validation : Cross-reference with HRMS (exact mass verification) and IR spectroscopy (amide I/II bands) to confirm functional groups .
Advanced: What in vitro assays are suitable for identifying the biological targets of this compound?
Answer:
Given its structural similarity to kinase inhibitors (e.g., Met kinase inhibitors in ), prioritize:
- Kinase Profiling : Use a panel of 50–100 recombinant kinases (e.g., Eurofins KinaseProfiler) to assess inhibition at 1 µM.
- Cellular Assays :
- Selectivity : Compare IC₅₀ values against off-target receptors (e.g., EGFR, VEGFR) to rule out promiscuity .
Basic: What analytical techniques are critical for assessing the compound’s purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Monitor for degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and detect impurities at ≥0.1% levels.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced: How can conflicting toxicity data between in vitro and preclinical models be reconciled?
Answer:
Discrepancies may arise from species-specific metabolism or off-target effects.
- In Vitro : Perform hepatocyte viability assays (e.g., HepG2 cells) with CYP450 inhibition profiling (e.g., CYP3A4/2D6).
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423) at 300–2000 mg/kg. Monitor liver enzymes (ALT/AST) and histopathology .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in toxic vs. non-toxic doses .
Advanced: What computational strategies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Met kinase PDB: 3LQ8). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) for key residues .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogues .
Basic: What formulation strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration.
- Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation. Achieve >80% encapsulation efficiency .
- Ionic Liquids : Co-dissolve with [EMIM][MDEGSO4] to enhance solubility via π-π interactions .
Advanced: How does the 2-(2-methoxyethoxy) substituent influence metabolic stability?
Answer:
- Metabolic Soft Spots : The methoxyethoxy group resists oxidative metabolism (CYP450) compared to alkyl chains.
- In Vitro Stability : Incubate with human liver microsomes (HLM). Half-life (t₁/₂) >60 min indicates favorable stability.
- Metabolite ID : Use LC-HRMS/MS to detect O-demethylation or ether cleavage products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
